molecular formula C16H19NO3S B2394256 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide CAS No. 1023537-11-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide

Cat. No. B2394256
CAS RN: 1023537-11-2
M. Wt: 305.39
InChI Key: SPXQQFNMHIAIBR-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.268 Da . This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be represented by the InChI code: 1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” include a density of 1.1±0.1 g/cm3, boiling point of 408.4±35.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a flash point of 200.8±25.9 °C .

Safety and Hazards

The safety information available indicates that “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is an irritant . More detailed safety data and handling procedures should be available in the material safety data sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor plays a crucial role in the nervous system, mediating the action of acetylcholine, a neurotransmitter.

Mode of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide binds to the α7nAChR . The binding site is the same as that of bungarotoxin, a potent neurotoxin . This interaction leads to the activation of the receptor, which in turn triggers a series of biochemical reactions.

Biochemical Pathways

Upon activation of the α7nAChR, a cascade of biochemical reactions is initiated. These include the depolymerization of beta-amyloid , a protein that forms plaques in the brains of Alzheimer’s disease patients. This compound can directly act on amyloid protein, reducing its toxic effect on nerve cells .

Pharmacokinetics

The compound’s ability to bind to α7nachr and its observed effects suggest that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The binding and activation of α7nAChR by N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide lead to several molecular and cellular effects. It has been shown to have neuroprotective effects, reducing the toxicity of nerve cells . Moreover, it can improve the learning ability and memory ability of experimental animals .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-7-9-21-15(11)16(18)17-8-6-12-4-5-13(19-2)14(10-12)20-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXQQFNMHIAIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide

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